6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
6-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-4-1-3(10(12)13)2-7-5(4)9-6/h1-2H,(H2,7,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRRVTZDFUETHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388050-64-3 | |
| Record name | 6-nitro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to obtain the mononitro derivative. Further nitration at higher temperatures (60°C) can lead to the formation of dinitro derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient heat management and reaction control. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings due to its effectiveness in introducing nitro groups into aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Nitration: As mentioned earlier, nitration can introduce additional nitro groups into the compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 6-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 304861-88-9)
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- Synthesis : Halogenation via reaction of the parent compound with Cl₂ or PCl₅.
- Key Differences :
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1207174-85-3)
Table 1: Physicochemical Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 6-Nitro derivative | -NO₂ | ~180.12* | High reactivity, electron-deficient core |
| 6-Chloro derivative | -Cl | 169.57 | Improved lipophilicity, metabolic stability |
| 6-Bromo derivative | -Br | 214.02 | Enhanced halogen bonding in target interactions |
*Estimated based on parent structure.
Functionalized Derivatives
3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 97640-15-8)
- Molecular Formula : C₇H₅N₃O₂
- Key Features : The carboxylic acid group enhances solubility and enables salt formation for drug formulation .
3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 107618-03-1)
Pharmacologically Active Derivatives
GluN2B-Selective Negative Allosteric Modulators
- Example : Compound 3 (Janssen) with 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core.
PKCθ Inhibitors
Biological Activity
6-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 6th position and a carbonyl group at the 2nd position contributes to its unique chemical properties.
Chemical Structure and Properties
The molecular formula of this compound is C6H4N4O3, with a molecular weight of 184.12 g/mol. Its structural characteristics include:
- Nitro group at position 6
- Carbonyl group at position 2
These functional groups are pivotal in determining the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown activity against various bacterial strains and fungi. A study demonstrated that modifications in the nitro group could enhance antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Specific IC50 values were recorded at approximately 10 μM for MCF-7 cells, indicating moderate potency .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis |
| HepG2 | 8.4 | Cell cycle arrest |
The mechanism involves the downregulation of key oncogenic pathways, including the FGFR3 pathway, which is crucial in several malignancies .
Antiviral Activity
The compound has also been studied for its antiviral properties. It demonstrated effective inhibition against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). The EC50 values were reported to be around 1.4 μM for DENV-2, showcasing its potential as an antiviral agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against glioblastoma cell lines. The results indicated significant cytotoxic effects with an IC50 value of 5 μM against U87 cells. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values as low as 16 μg/mL, indicating strong antibacterial activity .
Q & A
Basic: What are the standard synthetic routes for 6-nitro-imidazo[4,5-b]pyridin-2-one derivatives?
The compound is typically synthesized via nitration of the parent imidazo[4,5-b]pyridin-2-one scaffold. A validated method involves reacting 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with concentrated nitric acid (HNO₃) in acetic anhydride (Ac₂O) under controlled conditions (0–5°C, 2–4 hours). This yields the 6-nitro derivative with >80% purity, confirmed by ¹H NMR and IR spectroscopy . Alternative routes include copper-catalyzed cyclization of urea precursors under microwave irradiation (60 W, 30 minutes), which improves regioselectivity .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in nitration?
Regioselectivity in nitration is influenced by electronic and steric factors. Computational DFT studies suggest that electron-donating groups at the C5 position direct nitration to C6 due to resonance stabilization. Experimentally, using mixed acid systems (e.g., HNO₃/H₂SO₄) at low temperatures (−10°C) minimizes byproduct formation. Kinetic monitoring via HPLC or in situ IR spectroscopy ensures precise control. For microwave-assisted methods, DBU (1,8-diazabicycloundec-7-ene) as a base enhances reaction efficiency by stabilizing intermediates .
Basic: What biological targets are associated with this scaffold?
The scaffold exhibits inhibitory activity against p38 MAP kinase (IC₅₀: 12–50 nM) and PKCθ (IC₅₀: 8–30 nM), validated via enzymatic assays and human whole-blood TNF-α suppression studies . Structural analogs with 6-nitro substitutions show enhanced binding to the ATP pocket of PKCθ due to hydrogen bonding with Thr442 in the hinge region .
Advanced: What structure-based design strategies improve potency against p38 MAP kinase?
Crystal structures (PDB: 4DLJ) reveal that 6-nitro substitution enhances hydrophobic interactions with Leu104 and Met109 in p38 MAP kinase. Advanced derivatives incorporate a 3-(butan-2-yl) group to exploit a lipophilic pocket near the gatekeeper residue. Free energy perturbation (FEP) calculations predict a 3.5-fold potency increase when replacing the nitro group with a cyano substituent, balancing steric and electronic effects .
Basic: What analytical techniques confirm the compound’s structure and purity?
Key methods include:
- ¹H/¹³C NMR : Characteristic singlet for C2 carbonyl proton (δ 11.4–12.1 ppm) and aromatic protons (δ 7.3–8.4 ppm) .
- Mass Spectrometry : ESI-HRMS confirms [M+H]⁺ at m/z 195.04 (C₆H₄N₄O₃).
- Thermal Analysis : DSC shows a sharp endothermic peak at 218–220°C (decomposition), while TG reveals 95% mass loss by 300°C .
Advanced: How can contradictory biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., p38 MAPK inhibition varying by >10-fold) often arise from assay conditions (e.g., ATP concentration, enzyme source). Use orthogonal assays:
- SPR (Surface Plasmon Resonance) : Measures direct binding affinity (KD).
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
- DFT-based QSAR models : Correlate electronic parameters (e.g., HOMO-LUMO gap) with activity trends .
Basic: What structural modifications enhance solubility without compromising activity?
Introducing polar groups at N3 (e.g., ethylamino, hydroxypropyl) improves aqueous solubility (logP reduction from 2.1 to 1.3). Substituents at C7 (methyl, methoxy) maintain potency by avoiding steric clashes with the kinase’s hydrophobic back pocket .
Advanced: How do macrocyclic linkers influence PKCθ selectivity?
Macrocyclization (12–14-membered rings) restricts conformational flexibility, enhancing PKCθ isoform selectivity (>100-fold vs. PKCα). Methyl substitutions on the linker improve metabolic stability (t₁/₂ > 6 hours in human liver microsomes) by blocking CYP3A4 oxidation. X-ray crystallography (PDB: 4I9Z) confirms π-π stacking between the linker’s aryl group and Phe489 .
Basic: What in vitro models assess anti-inflammatory potential?
Primary models include:
- LPS-stimulated human whole blood : Measures TNF-α suppression (EC₅₀: 0.5–2 μM).
- THP-1 monocytes : Evaluates IL-6/IL-1β inhibition via ELISA.
- NF-κB luciferase reporter assays : Quantifies transcriptional activity .
Advanced: How can thermogravimetric (TG) data predict thermal stability during formulation?
TG-derived activation energy (Ea) from Flynn-Wall-Ozawa analysis predicts decomposition kinetics. For 6-nitro derivatives, Ea ≈ 120 kJ/mol indicates stability up to 150°C, supporting melt extrusion for solid dispersions. Pair with accelerated stability studies (40°C/75% RH, 6 months) to validate shelf life .
Basic: What computational tools predict synthetic accessibility?
Use Schrödinger’s QikProp for logP, solubility, and synthetic complexity scores (<3 preferred). AutoQSAR generates synthetic routes with <5 steps, prioritizing Cu-catalyzed cyclization and nitration .
Advanced: How do docking studies guide selectivity for kinase targets?
Glide XP docking (resolution: 2.0 Å) identifies key interactions:
- PKCθ : Nitro group forms H-bonds with Thr442 and water-mediated interactions with Lys443.
- p38 MAPK : 3-Butan-2-yl group occupies the hydrophobic region near Leu167.
MM-GBSA binding energy calculations (ΔG < −40 kcal/mol) prioritize derivatives with dual selectivity .
Basic: What in vivo models validate pharmacokinetic (PK) profiles?
- Rat PK studies : IV administration (1 mg/kg) shows moderate clearance (25 mL/min/kg) and Vd ≈ 1.2 L/kg.
- Carrageenan-induced paw edema : Oral dosing (10 mg/kg) reduces inflammation by 60% at 4 hours .
Advanced: How to resolve spectral overlaps in NMR for nitro-substituted analogs?
²D NMR (HSQC, HMBC) assigns ambiguous signals:
- ¹H-¹³C HMBC : Correlates C6 nitro group (δ 148 ppm) with H5 (δ 7.8 ppm).
- NOESY : Confirms spatial proximity between H5 and the imidazole NH proton .
Basic: What substituents improve metabolic stability?
Fluorine at C5 reduces CYP2D6-mediated oxidation (t₁/₂ increase from 1.5 to 4.2 hours). 3-Cyanoethyl derivatives undergo rapid glucuronidation, enhancing urinary excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
